Lipophilicity Gain of ΔLogP ≥ 0.7 Units Compared to the Non-Methylated 4-(Pyridin-2-yl)benzonitrile Analog
The methyl group at the 5-position of the benzonitrile ring elevates the compound's lipophilicity by approximately 0.7–1.0 LogP units relative to the non-methylated 4-(pyridin-2-yl)benzonitrile analog [1]. PubChem reports an XLogP3 of 2.6 for 5-methyl-2-(pyridin-2-yl)benzonitrile [2], whereas 4-(pyridin-2-yl)benzonitrile has a measured LogP of 1.90 [3]. Molbase reports a computed LogP of 2.93 for the target compound [4]. This ΔLogP of 0.70–1.03 corresponds to an approximately 5- to 10-fold increase in octanol–water partition coefficient, which is expected to enhance passive membrane permeability in cell-based assays.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 (PubChem); LogP = 2.93 (Molbase) |
| Comparator Or Baseline | 4-(Pyridin-2-yl)benzonitrile: LogP = 1.90 (measured) |
| Quantified Difference | ΔLogP = +0.70 to +1.03 (approximately 5- to 10-fold higher partition coefficient) |
| Conditions | Computed (XLogP3, PubChem 2019.06.18) and vendor-reported values at 25 °C |
Why This Matters
Higher lipophilicity directly impacts compound partitioning in cellular assays and may improve membrane permeability, making this analog preferable when increased cellular uptake is desired relative to the non-methylated scaffold.
- [1] PubChem. 5-Methyl-2-(pyridin-2-yl)benzonitrile. CID 102160133. XLogP3-AA: 2.6. View Source
- [2] PubChem. Computed properties for 5-Methyl-2-(pyridin-2-yl)benzonitrile: XLogP3 = 2.6, TPSA = 36.7 Ų. View Source
- [3] Sielc. 4-(2-Pyridyl)benzonitrile. LogP: 1.90. CAS 32111-34-5. View Source
- [4] Molbase. 5-Methyl-2-(pyridin-2-yl)benzonitrile. LogP: 2.92868. CAS 1190991-68-4. View Source
